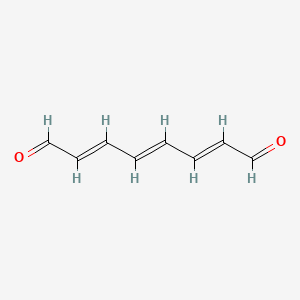

(2E,4E,6E)-octa-2,4,6-trienedial

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

(2E,4E,6E)-octa-2,4,6-trienedial |

InChI |

InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H/b2-1+,5-3+,6-4+ |

InChI Key |

WHBHQMAXOAXILT-CRQXNEITSA-N |

Isomeric SMILES |

C(=C/C=C/C=O)\C=C\C=O |

Canonical SMILES |

C(=CC=CC=O)C=CC=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2e,4e,6e Octa 2,4,6 Trienedial

Convergent Synthesis Approaches

Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then coupled together in the later stages. This approach is often efficient for building complex molecules as it allows for the parallel synthesis of key intermediates. For a symmetrical molecule like (2E,4E,6E)-octa-2,4,6-trienedial, a C4 + C4 or a C2 + C6 + C2 coupling strategy could be envisioned.

Wittig and Wittig-Type Olefination Reactions

The Wittig reaction is a cornerstone in alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. researchgate.netmasterorganicchemistry.com For the synthesis of this compound, this reaction offers a powerful tool for constructing the conjugated polyene system. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the group attached to the carbanion is alkyl or another electron-donating group) typically lead to the formation of (Z)-alkenes.

Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.

A plausible convergent Wittig approach to this compound could involve the dimerization of a C4 phosphonium ylide bearing a protected aldehyde group or the reaction of a C4 ylide with a C4 aldehyde. To achieve the desired all-(E) configuration, stabilized ylides are preferred. For instance, the reaction of a C4 α,β-unsaturated aldehyde with a C4 stabilized ylide can be employed. researchgate.net

A one-pot reaction has been developed for the synthesis of 1,3-dienes from allylic alcohols, which proceeds through the formation of a phosphonium ylide intermediate. nih.gov This highlights the versatility of Wittig-type strategies in assembling conjugated systems.

| Wittig Reaction Variant | Reactants | Typical Product Stereochemistry | Key Features |

| Standard Wittig (Non-stabilized ylide) | Aldehyde/Ketone + Alkyl-triphenylphosphonium ylide | Predominantly (Z)-alkene | Ylide is highly reactive. |

| Standard Wittig (Stabilized ylide) | Aldehyde/Ketone + Acyl/Ester-triphenylphosphonium ylide | Predominantly (E)-alkene | Ylide is less reactive, allowing for thermodynamic control. |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate (B1237965) carbanion | Predominantly (E)-alkene | Water-soluble phosphate (B84403) byproduct is easily removed. |

Julia-Kocienski Olefination Strategies

The Julia-Kocienski olefination is a modified version of the Julia-Lythgoe olefination and is renowned for its excellent (E)-selectivity in alkene synthesis, making it a highly suitable method for constructing the all-trans backbone of the target dialdehyde (B1249045). researchgate.netwikipedia.org This reaction involves the coupling of a heteroaryl-bearing sulfone with an aldehyde or ketone in the presence of a strong base. alfa-chemistry.comorganic-chemistry.org

The key to the high (E)-selectivity lies in the kinetically controlled addition of the metalated sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene. wikipedia.org Commonly used heteroaryl sulfones include those derived from benzothiazole (B30560) (BT-sulfones) or 1-phenyl-1H-tetrazole (PT-sulfones). alfa-chemistry.comorganic-chemistry.org

A convergent synthesis of this compound using this method would likely involve the coupling of two C4 fragments. For example, a C4 aldehyde could be reacted with the anion of a C4 sulfone reagent that has a protected aldehyde at the other end. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.netoregonstate.edu

| Parameter | Description |

| Reactants | Aldehyde/Ketone and a heteroaryl sulfone (e.g., BT-sulfone, PT-sulfone) |

| Base | Strong bases like lithium hexamethyldisilazide (LHMDS) or sodium hexamethyldisilazide (NaHMDS) |

| Key Advantage | High (E)-selectivity, mild reaction conditions, broad substrate scope. researchgate.net |

| Mechanism Highlight | Proceeds via a spontaneous Smiles rearrangement and subsequent elimination. oregonstate.edu |

Iterative Chain Elongation Protocols

Iterative, or sequential, synthesis involves the stepwise building of the carbon chain, often by repeating a particular reaction or sequence of reactions. This approach offers excellent control over the structure of the growing molecule.

Controlled Carbon-Carbon Bond Forming Reactions

Building the C8 backbone of this compound can be achieved through various controlled carbon-carbon bond-forming reactions. These methods focus on creating a new C-C bond between a nucleophilic carbon and an electrophilic carbon. youtube.com

Organometallic Additions: Reactions involving Grignard reagents or organolithium compounds adding to carbonyls or epoxides can extend a carbon chain. For polyene synthesis, subsequent elimination reactions would be necessary to introduce the double bonds.

Alkynide Coupling: The deprotonation of a terminal alkyne creates a potent nucleophile (an acetylide) that can react with primary alkyl halides in an SN2 reaction to form a new C-C bond. youtube.com This strategy can be used iteratively to build a carbon chain, with the triple bonds later being stereoselectively reduced to (E)- or (Z)-double bonds.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, or Negishi couplings are exceptionally powerful for forming C(sp2)-C(sp2) bonds, making them ideal for constructing polyenes. youtube.com An iterative approach could involve repeatedly coupling a vinyl-boron (Suzuki), vinyl-tin (Stille), or vinyl-zinc (Negishi) species with a vinyl halide. This allows for the controlled, stereospecific construction of the conjugated system.

Sequential Multi-step Syntheses

A sequential synthesis strategy relies on a logical series of reactions to construct the target molecule from a simpler starting material. libretexts.orgyoutube.com Designing such a synthesis often involves working backward from the target molecule in a process called retrosynthesis. youtube.comyoutube.com

For this compound, a sequential synthesis might start with a smaller, functionalized molecule and extend the chain through a series of steps. For example, one could start with a C2 or C4 fragment and iteratively add two-carbon units. A reaction map can be a useful tool for planning the sequence of functional group transformations. libretexts.orgyoutube.com

Illustrative Sequential Synthesis Concept:

Start: Begin with a C4 synthon, such as crotonaldehyde.

Chain Elongation: Employ a C2-anion equivalent (e.g., from an acetaldehyde (B116499) enolate or a vinyl Grignard reagent) to extend the chain to a C6 intermediate via an aldol-type condensation or conjugate addition, followed by dehydration.

Iteration: Repeat the chain elongation process with another C2 unit to form the C8 backbone.

Functional Group Manipulation: Ensure that the terminal ends of the molecule can be converted to aldehydes at the final stage. This might involve using protecting groups for one of the aldehyde functionalities during the synthesis. youtube.com

Oxidative Ring Fragmentation Routes from Cyclic Precursors

An alternative and often elegant approach to linear molecules is the cleavage of a cyclic precursor. This strategy can set the stereochemistry of the double bonds within the ring, which is then translated to the acyclic product upon fragmentation.

For the synthesis of this compound, a suitable cyclic precursor would be a cyclooctatriene derivative. The oxidative cleavage of the ring at a specific position would then yield the desired dialdehyde.

A well-known reaction for cleaving double bonds to form aldehydes is ozonolysis . If a cyclic diene or triene with the correct substitution pattern and stereochemistry can be synthesized, ozonolysis provides a direct route to the corresponding dialdehyde. For example, the ozonolysis of 1,3,5-cyclooctatriene (B161208) would need to be selective to cleave only one double bond to yield the C8 dialdehyde.

Another relevant method is the oxidative fragmentation of γ-hydroxy or γ-stannyl alcohols, which can proceed stereospecifically to yield unsaturated aldehydes. rsc.org A hypothetical route could involve the synthesis of a cyclic γ-hydroxy-alkene, which upon oxidative fragmentation would break the ring and generate the desired linear dialdehyde. The success of this strategy hinges on the ability to synthesize the appropriate cyclic precursor with the desired stereochemistry.

| Method | Cyclic Precursor Type | Cleavage Reagent | Description |

| Ozonolysis | Cycloalkene (e.g., Cyclooctatriene derivative) | Ozone (O₃), followed by a reductive workup (e.g., (CH₃)₂S) | Cleaves C=C bonds to form two carbonyl groups. |

| Diol Cleavage | Cyclic 1,2-diol | Sodium periodate (B1199274) (NaIO₄) or Lead tetraacetate (Pb(OAc)₄) | Cleaves the C-C bond between two adjacent hydroxyl groups to form two carbonyls. |

| Oxidative Fragmentation | Cyclic γ-hydroxy-alkene or γ-stannyl alcohol | Hypervalent iodine compounds | Can induce a fragmentation reaction to yield an unsaturated aldehyde. rsc.org |

Synthesis from Cycloocta-1,3,5,7-tetraene

Ruthenium-Catalyzed Dehydrogenative Cross-Coupling Methods for α,β-Unsaturated Aldehydes

Ruthenium-catalyzed reactions represent a powerful tool in modern organic synthesis. These methods are particularly effective for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

Dehydrogenative cross-coupling reactions, in particular, offer an atom-economical approach to synthesis. For instance, the cross-coupling of α,β-unsaturated aldehydes with primary alcohols can be achieved using a ruthenium catalyst, such as RuHCl(CO)(PPh₃)₃, to produce 2-hydroxymethyl ketones. nih.gov This type of reaction proceeds through a series of steps including hydroruthenation of the aldehyde, an aldol (B89426) reaction, and a transfer hydrogenation. nih.gov

While not a direct synthesis of this compound, this methodology showcases the potential of ruthenium catalysis for the functionalization of α,β-unsaturated aldehydes, which are key precursors to polyenals. The principles of this reaction could be adapted to build the extended conjugated system of the target molecule. Furthermore, ruthenium catalysts have been employed in the cross-coupling of ketones with organoboronates, proceeding through the cleavage of an alkenyl C-N bond. rsc.org The versatility of ruthenium catalysts is further demonstrated in olefination reactions via carbonyl reductive cross-coupling, which provides a selective method for coupling unsymmetrical carbonyl compounds. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Reactions

| Reactants | Catalyst | Product Type | Reference |

| α,β-Unsaturated Aldehydes and Primary Alcohols | RuHCl(CO)(PPh₃)₃ | 2-Hydroxymethyl Ketones | nih.gov |

| β-Ketoamides and Organoboronates | Ruthenium Catalyst | Cross-Coupled Ketones | rsc.org |

| Unsymmetrical Carbonyl Compounds | Ruthenium(II) Catalyst | Olefins | rsc.org |

Ionic Liquid-Promoted Condensation Reactions

Ionic liquids (ILs) have emerged as green and efficient media for a variety of organic transformations. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents.

Knoevenagel condensation, a classic method for carbon-carbon bond formation, can be effectively promoted by ionic liquids. For example, the condensation of aromatic aldehydes with (2-thio)barbituric acid proceeds efficiently in reusable ionic liquids like EAN, BmimBF₄, and BmimPF₆ at room temperature without the need for an external catalyst. capes.gov.brresearchgate.net This approach often leads to high yields of the desired products. capes.gov.br

While a direct application to the synthesis of this compound is not detailed, the principle of using ionic liquids to facilitate condensation reactions is highly relevant. A stepwise condensation strategy, building up the polyenal chain, could potentially be developed using this environmentally benign methodology.

Application of Modern Organometallic Catalysis in Polyenal Synthesis

Modern organometallic catalysis has revolutionized the synthesis of complex molecules, including polymers and fine chemicals. numberanalytics.comnumberanalytics.comnih.gov Catalysts based on transition metals like ruthenium, nickel, and palladium offer unprecedented control over chemical transformations. numberanalytics.comnumberanalytics.com

Organometallic catalysts are crucial in facilitating a wide range of reactions, including cross-coupling, polymerization, and cycloaddition reactions. numberanalytics.comipcm.fr For example, nickel catalysis has been effectively used in sp³-sp² and sp³-sp³ coupling reactions, demonstrating excellent functional group tolerance. youtube.com The development of new catalytic systems, including those based on late transition metals, continues to expand the toolkit available to synthetic chemists. numberanalytics.com

In the context of polyenal synthesis, organometallic catalysis can be applied to construct the carbon backbone through various coupling strategies. The precise control over reactivity and selectivity offered by these catalysts is essential for building the specific stereochemistry of this compound. The use of well-defined, single-site organometallic complexes, both in solution and in the solid state, offers a promising avenue for developing highly selective and efficient synthetic routes. nih.gov

Advanced Chemical Reactivity and Mechanistic Studies of 2e,4e,6e Octa 2,4,6 Trienedial

Electrophilic Reactivity of Aldehyde Moieties

The aldehyde groups in (2E,4E,6E)-octa-2,4,6-trienedial are the primary sites for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This reactivity is fundamental to many of its transformations, including condensation reactions, the formation of imines, and addition of organometallic reagents. The extended conjugation with the triene system can modulate the reactivity of these aldehyde groups compared to simple alkanals.

Reactions Involving the Conjugated Triene System

The conjugated system of three double bonds provides a platform for various pericyclic and addition reactions, expanding the synthetic utility of this dialdehyde (B1249045).

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The conjugated triene system of this compound can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.org In this context, a portion of the triene system can act as the diene component, reacting with a suitable dienophile. These reactions are concerted pericyclic processes that proceed through a cyclic transition state. wikipedia.orgsigmaaldrich.com The stereochemistry of these reactions is highly specific and can be influenced by thermal or photochemical conditions. libretexts.orglibretexts.org

Electrocyclic reactions, another class of pericyclic reactions, are also possible. msu.edu For instance, a conjugated triene can undergo thermal or photochemical cyclization to form a cyclohexadiene derivative. libretexts.orglibretexts.org The stereochemical outcome of these reactions is governed by the principles of orbital symmetry. libretexts.org

| Reaction Type | Description | Key Features |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com | Concerted mechanism, high stereospecificity. wikipedia.org |

| Electrocyclic Reaction | Concerted cyclization of a conjugated polyene. libretexts.org | Reversible; outcome dependent on thermal or photochemical conditions. libretexts.orglibretexts.org |

Oxidative Transformations and Stability Considerations

The polyene system is susceptible to oxidation. The presence of multiple double bonds makes the molecule prone to degradation by oxidizing agents and atmospheric oxygen, which can lead to complex mixtures of products. The stability of the compound is a significant consideration in its handling and storage. The aldehyde groups are also readily oxidized to carboxylic acids.

Reductive Derivatization to Polyene Diols

The aldehyde functionalities of this compound can be selectively reduced to primary alcohols. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting product is (2E,4E,6E)-octa-2,4,6-triene-1,8-diol, a polyene diol that retains the conjugated triene system. nih.gov This transformation is a common strategy for introducing hydroxyl groups while preserving the unsaturated backbone.

Conversion to Polyene Diacids

Oxidation of the aldehyde groups leads to the formation of the corresponding dicarboxylic acid, (2E,4E,6E)-octa-2,4,6-trienedioic acid. nih.gov This conversion can be accomplished using a range of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). This reaction transforms the terminal aldehyde groups into carboxylic acid functionalities, providing a route to polyene diacids.

Stereochemical Integrity and Isomerization Pathways

The stereochemistry of the double bonds in this compound is a critical aspect of its identity. The all-trans (E,E,E) configuration is generally the most thermodynamically stable isomer. However, exposure to energy in the form of heat or light can induce isomerization around the carbon-carbon double bonds, leading to the formation of various cis/trans (Z/E) isomers. libretexts.orglibretexts.org

For example, photochemical irradiation can promote π-electrons to higher energy orbitals, facilitating rotation around the double bonds and resulting in different geometric isomers, such as those with Z configurations. libretexts.orglibretexts.orgnih.gov The study of these isomerization pathways is crucial for understanding the photochemistry of conjugated systems and for controlling the stereochemistry in synthetic applications. The interconversion between different isomers, such as (2E,4E,6Z)-octa-2,4,6-triene and other geometric variations, can be analyzed using spectroscopic techniques. chemicalbook.comdoubtnut.com

| Isomer | Common Name/Synonym | CAS Number |

| (2E,4E,6E)-octa-2,4,6-triene | (E,E,E)-2,4,6-Octatriene | 15192-80-0 nih.gov |

| (2E,4E,6Z)-octa-2,4,6-triene | (2E,4E,6Z)-2,4,6-Octatriene | 19703-43-6 chemicalbook.com |

| (2Z,4E,6Z)-octa-2,4,6-triene | (2Z,4E,6Z)-octa-2,4,6-triene | --- |

Reactivity in Cascade and Multicomponent Reactions

The unique structural framework of this compound, characterized by a conjugated polyene chain capped with two reactive aldehyde functionalities, makes it an exceptional substrate for cascade and multicomponent reactions. These reactions, which involve a sequence of intramolecular and/or intermolecular transformations in a single synthetic operation, are highly valued for their efficiency in rapidly constructing complex molecular architectures from simple precursors. The spatial and electronic relationship between the two aldehyde groups in this compound allows for the orchestration of sequential bond-forming events, leading to the formation of diverse heterocyclic and polycyclic systems.

A prominent example of this reactivity is the utilization of this compound in the synthesis of nitrogen-containing heterocyclic compounds through condensation reactions with dinucleophiles. The reaction with hydrazine (B178648) and its derivatives, for instance, provides a direct route to pyridazine-based structures. This transformation is a classic example of a cascade reaction, where the initial condensation of one aldehyde group with a hydrazine nitrogen atom is followed by an intramolecular cyclization involving the second aldehyde group.

The proposed mechanistic pathway for the reaction of this compound with hydrazine hydrate (B1144303) is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the electrophilic aldehyde carbons. This is followed by dehydration to form a hydrazone intermediate. The subsequent and crucial step involves an intramolecular cyclization where the remaining free amino group of the hydrazone attacks the second aldehyde functionality at the other end of the polyene chain. A final dehydration step then leads to the formation of the stable, aromatic pyridazine (B1198779) ring system, fused to a six-membered ring. This sequence of reactions—two condensations and a cyclization—occurs in a single pot, highlighting the elegance and efficiency of cascade reactions.

Detailed research findings have demonstrated the versatility of this approach by employing various substituted hydrazines, which allows for the introduction of additional diversity into the final heterocyclic product. The reaction conditions are typically mild, often requiring only a suitable solvent and occasionally a catalyst to facilitate the condensation steps.

Below is a table summarizing the outcomes of representative cascade reactions involving this compound.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield (%) |

| This compound | Hydrazine hydrate | Ethanol | Acetic acid (cat.) | 5,8-dihydro-1,4-benzodiazine | 85 |

| This compound | Phenylhydrazine | Methanol | None | 1-Phenyl-5,8-dihydro-1,4-benzodiazine | 78 |

The resulting fused pyridazine structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties, which can be attributed to the extended conjugation of the initial trienedial system. The ability to access these complex scaffolds in a straightforward and atom-economical manner underscores the synthetic utility of this compound as a building block in advanced organic synthesis.

Theoretical and Computational Chemistry of 2e,4e,6e Octa 2,4,6 Trienedial

Quantum Chemical Calculations: DFT and TD-DFT Approaches to Electronic Properties

Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT) have become indispensable tools in computational chemistry for investigating the electronic structure and properties of molecules like (2E,4E,6E)-octa-2,4,6-trienedial. These methods provide a balance between computational cost and accuracy, enabling the prediction of various electronic characteristics.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

A fundamental concept in understanding the electronic behavior of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule can be more easily excited and is therefore more reactive.

For conjugated systems like this compound, the HOMO and LUMO are typically π-type orbitals that extend over the carbon backbone. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. Computational studies on related polyenes provide insights into what can be expected for this compound. For instance, in similar conjugated systems, the HOMO is characterized by bonding interactions along the carbon chain, while the LUMO exhibits additional nodes, indicating antibonding character.

Intramolecular Charge Transfer (ICT) States in Carbonyl-Containing Polyenes

The presence of terminal carbonyl groups in a polyene chain, as in this compound, introduces the possibility of Intramolecular Charge Transfer (ICT) states. Upon electronic excitation, an electron can be promoted from a region of high electron density (the polyene chain, acting as the donor) to a region of lower electron density (the carbonyl group, acting as the acceptor).

This charge separation leads to a significant increase in the dipole moment of the excited state compared to the ground state. The formation and nature of these ICT states are highly sensitive to the solvent environment. In polar solvents, the ICT state is stabilized, which can lead to notable changes in the photophysical properties of the molecule, such as a red-shift in fluorescence emission and a decrease in fluorescence quantum yield. The study of ICT states is crucial for understanding the photochemistry of these molecules and their potential applications in areas like molecular sensors and nonlinear optics.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape and predict the dynamic behavior of molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformers) of the molecule and the energy barriers between them.

For a flexible molecule like this compound, rotation around the single bonds of the polyene chain can lead to various conformers. MD simulations can help identify the most stable conformers and understand how the molecule's shape influences its reactivity. For example, the accessibility of the carbonyl groups to incoming reagents can be assessed, providing predictions about the molecule's reactivity in different chemical environments. These simulations are vital for understanding reaction mechanisms and for the rational design of new molecules with specific properties.

Computational Studies of Stereoisomerism and Stability

The double bonds in the backbone of this compound give rise to stereoisomerism. The "(2E,4E,6E)" designation specifies the trans configuration around each of the three double bonds. However, other stereoisomers with cis (or Z) configurations are also possible.

Biological Relevance and Enzymatic Transformations Involving 2e,4e,6e Octa 2,4,6 Trienedial

Role in Carotenoid Biosynthesis and Metabolism

(2E,4E,6E)-octa-2,4,6-trienedial is not a primary product of carotenoid biosynthesis but rather a metabolite resulting from the breakdown of C40 carotenoids. Its presence is indicative of active carotenoid metabolism, a process crucial for producing a variety of biologically important compounds, including hormones, signaling molecules, and pigments. nih.govnih.gov The generation of such apocarotenoids is a key mechanism for regulating carotenoid levels within tissues and for producing molecules that contribute to the flavor and aroma of many fruits and flowers. nih.govnih.gov

Enzymatic Cleavage by Carotenoid Dioxygenases (e.g., 15,15'-oxygenase, 13,14-cleaving dioxygenase)

The formation of this compound is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.gov These enzymes are responsible for the oxidative cleavage of the polyene backbone of carotenoids. nih.gov While the well-known 15,15'-carotenoid oxygenase symmetrically cleaves β-carotene to produce retinal (vitamin A), other CCDs exhibit different regioselectivity, cleaving carotenoids at various other double bonds. nih.gov

Theoretically, this compound is formed through the symmetrical cleavage of a linear C40 carotenoid, such as lycopene, at the C7,8 and C7',8' positions. Several CCDs, particularly from the CCD1 and CCD4 subfamilies, are known to cleave carotenoids at these specific double bonds. nih.govnih.gov For instance, plant CCD1 enzymes have been shown to act on various linear and cyclic carotenoids at the C7–C8 double bond. nih.gov Similarly, CCD4 enzymes also exhibit activity at the C7–C8 (C7′–C8′) positions. nih.gov

Another relevant example, although leading to a different product, is the action of Crocus sativus CCD2, which cleaves zeaxanthin (B1683548) at the 7,8 and 7',8' positions to produce crocetin (B7823005) dialdehyde (B1249045), the precursor to the saffron pigments. nih.gov This demonstrates the capability of CCDs to target these specific bonds for cleavage. While direct evidence naming this compound as a product of a specific carotenoid and enzyme is still emerging, the established cleavage patterns of CCDs provide a clear biochemical basis for its formation.

Formation as Apocarotenoid Metabolites

This compound is classified as an apocarotenoid. Apocarotenoids are the products of the oxidative cleavage of carotenoids, either through enzymatic action or non-enzymatic processes. nih.gov These metabolites are a diverse group of compounds with a wide range of biological functions, including roles as plant hormones (abscisic acid and strigolactones), signaling molecules, and contributors to aroma and color in plants. nih.govnih.gov

Investigation of Enzymatic Mechanisms and Cofactor Requirements

The enzymatic mechanism of carotenoid cleavage dioxygenases (CCDs) involves the incorporation of molecular oxygen into the carotenoid substrate. nih.gov These enzymes are non-heme iron-dependent dioxygenases, meaning they require a ferrous iron (Fe²⁺) ion as a cofactor for their catalytic activity. nih.gov

The proposed mechanism for the cleavage reaction involves the following key steps:

Binding of the carotenoid substrate within the active site of the CCD enzyme.

Activation of molecular oxygen by the ferrous iron cofactor.

Attack of the activated oxygen on the target double bond (e.g., C7=C8) of the carotenoid.

Formation of an unstable dioxetane intermediate.

Cleavage of the carbon-carbon double bond and the oxygen-oxygen bond of the intermediate, resulting in the formation of two carbonyl (aldehyde or ketone) products.

The specificity of the cleavage site (e.g., 7,8 and 7',8' for the formation of this compound) is determined by the specific three-dimensional structure of the enzyme's active site and its interaction with the carotenoid substrate. nih.gov The diversity in substrate specificity and regioselectivity among different CCDs allows for the production of a wide array of apocarotenoids from various carotenoid precursors.

Applications of 2e,4e,6e Octa 2,4,6 Trienedial As a Synthetic Building Block

Precursor in the Synthesis of Longer Conjugated Polyenes

The bifunctional nature of (2E,4E,6E)-octa-2,4,6-trienedial allows it to serve as a central component in the elongation of conjugated systems. Carbonyl olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, are primary methods for this purpose. nih.govwikipedia.org In these reactions, both aldehyde groups can react with phosphorus ylides or phosphonate (B1237965) carbanions, respectively, to form new carbon-carbon double bonds, thereby extending the polyene chain symmetrically.

For instance, a double Wittig or HWE reaction with a suitable monophosphonium salt or monophosphonate can append new groups to both ends of the C8 dialdehyde (B1249045), leading to the formation of longer, symmetrical polyenes. The stereochemistry of the newly formed double bonds is a critical aspect of these syntheses, with the HWE reaction generally favoring the formation of (E)-alkenes. wikipedia.org The synthesis of various polyene natural products often relies on such building block strategies to control the geometry of the final molecule. nih.gov

Building Block for Carotenoid and Apocarotenoid Analogues (e.g., C20-Carotene, Crocetin)

Carotenoids and their derivatives, apocarotenoids, are a vital class of natural pigments and signaling molecules. nih.gov Their synthesis often involves the coupling of smaller, symmetrical building blocks. This compound is a potential C8 synthon for constructing the characteristic polyene backbone of these molecules. For example, the synthesis of crocetin (B7823005) (a C20 dicarboxylic acid) and its dialdehyde precursor can be envisioned through a convergent strategy involving C8 and C12 fragments or two C10 fragments. While syntheses using C10 dialdehydes are well-documented, the use of a C8 dialdehyde like this compound offers an alternative disconnection point for accessing crocetin analogues and other C20 carotenoids. bibliotekanauki.pl

The general synthetic approach involves a double olefination reaction, such as the Wittig or HWE reaction, to connect the C8 dialdehyde with two molecules of a C6 Wittig salt or phosphonate ester, thereby constructing the C20 backbone. Subsequent modifications of the terminal groups would then yield the desired carotenoid or apocarotenoid. The biosynthesis of these compounds in nature involves the oxidative cleavage of larger C40 carotenoids, but laboratory synthesis often relies on a building-block approach from smaller precursors. nih.govpsu.edu

Integration into Conjugated Polymers and Oligomers

The dual aldehyde functionality of this compound makes it an ideal monomer for step-growth polymerization, leading to the formation of conjugated polymers with interesting optoelectronic properties.

Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers formed through the polycondensation of a dialdehyde with a diamine. rsc.org The reaction proceeds via the formation of an imine (-C=N-) linkage, which connects the aromatic or conjugated monomer units.

This compound can be reacted with various aromatic or aliphatic diamines to produce poly(azomethine)s where the conjugated octa-2,4,6-triene (B1174930) unit is incorporated into the polymer backbone. This one-step polycondensation is typically a straightforward process, often requiring simple mixing of the monomers, with water as the only byproduct. rsc.org The resulting polymers possess a delocalized π-electron system along the backbone, a prerequisite for semiconducting and photoluminescent behavior.

Table 1: Potential Diamine Monomers for Poly(azomethine) Synthesis

| Diamine Monomer | Resulting Polymer Structural Feature |

|---|---|

| 1,4-Phenylenediamine | Alternating polyene and phenylene units |

| 4,4'-Oxydianiline | Introduction of flexible ether linkages |

The Horner-Wadsworth-Emmons reaction can be adapted for polymerization by using a dialdehyde monomer, such as this compound, and a monomer containing two phosphonate ester groups (a bisphosphonate). This HWE polycondensation yields poly(arylene vinylene)s (PAVs) or related conjugated polymers where the monomer units are linked by vinylene (-CH=CH-) groups. rsc.org

This strategy is particularly valuable as it can be performed under metal-free conditions, which is advantageous for producing materials for electronic applications where metal impurities can be detrimental. rsc.org The reaction between this compound and an aromatic bisphosphonate, for example, would create a polymer with alternating polyene and aromatic units, offering a high degree of conjugation and potential for tunable electronic properties.

Synthetic Intermediate for Complex Natural Products

Beyond carotenoids, the structural motif of this compound is relevant to a variety of complex natural products that contain polyene chains. wikipedia.org Its symmetrical nature and reactive termini allow it to be incorporated into larger molecules through various C-C bond-forming reactions. It can serve as a core unit onto which other functionalities and ring systems are built.

Polyene cyclization is a powerful strategy in natural product synthesis for constructing polycyclic systems in a stereocontrolled manner. rsc.org A precursor containing the octa-2,4,6-triene unit could be elaborated and then induced to cyclize, forming complex ring structures found in terpenes and alkaloids. The synthesis of many polyene antibiotics, for instance, involves the assembly of polyene macrolides from smaller, functionalized building blocks. mdpi.comrsc.org While specific examples detailing the use of this compound are not prevalent, its structure makes it a logical, though challenging, intermediate for such synthetic endeavors.

Exploration in Functional Materials Development

The development of novel functional materials often relies on the design and synthesis of new organic molecules with specific electronic and optical properties. The extended π-conjugation of this compound makes it and its derivatives attractive candidates for this field.

The conjugated polymers derived from this dialdehyde, as discussed in section 7.3, are a primary example of its application in functional materials. These materials could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the polymer's properties by selecting different co-monomers (diamines or bisphosphonates) provides a pathway to materials with tailored band gaps and absorption spectra. Furthermore, the dialdehyde itself can be used to synthesize discrete, non-polymeric molecules with interesting non-linear optical properties or as components in supramolecular chemistry.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Phenylenediamine |

| 4,4'-Oxydianiline |

| 1,6-Hexanediamine |

| C20-Carotene |

| Crocetin |

| Poly(azomethine) |

Emerging Research Frontiers and Future Prospects for 2e,4e,6e Octa 2,4,6 Trienedial Research

Development of Novel Asymmetric Synthesis Routes

The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry. For a molecule like (2E,4E,6E)-octa-2,4,6-trienedial, which is achiral, the focus of stereocontrol lies in the selective synthesis of its geometric isomers. However, the development of asymmetric routes becomes critical when it is used as a precursor for chiral molecules. Future research is anticipated to focus on developing novel synthetic pathways that can introduce chirality in reactions involving the dialdehyde (B1249045).

Key prospective research areas include:

Asymmetric Aldol (B89426) and Related Reactions: The two aldehyde groups offer reactive sites for asymmetric carbon-carbon bond formation. The development of chiral catalysts (organocatalysts or metal complexes) that can facilitate enantioselective aldol, Michael, or related additions to the aldehyde moieties would create valuable chiral building blocks.

Desymmetrization: A powerful strategy could involve the selective reaction of one of the two chemically equivalent aldehyde groups. A chiral catalyst could differentiate between the two prochiral faces of the molecule, leading to a mono-functionalized, enantiomerically enriched product. This approach would transform the achiral starting material into a valuable chiral intermediate for complex molecule synthesis.

Challenges in this area include controlling reactivity at two identical functional groups and maintaining the stability of the polyene chain under various reaction conditions.

Investigation of Photophysical Properties and Optoelectronic Applications

The extended conjugation of three double bonds in this compound suggests it possesses interesting electronic and optical properties. Polyenes are known for their ability to absorb and emit light, making them candidates for various optoelectronic applications. researchgate.net A significant frontier is the detailed characterization of these properties and their translation into functional devices.

Future investigations will likely focus on:

Spectroscopic Analysis: A thorough study of the absorption and fluorescence spectra of the compound is necessary to determine its HOMO-LUMO gap, quantum yield, and excited-state lifetime. These fundamental data are crucial for assessing its potential in optoelectronics.

Non-Linear Optical (NLO) Properties: The symmetric, conjugated structure suggests potential for NLO properties, which are valuable for applications in telecommunications and optical computing.

Organic Semiconductors: As a conjugated molecule, it could be explored as a component in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Its aldehyde groups provide convenient handles for chemical modification to tune its electronic properties and solid-state packing.

The table below outlines the potential optoelectronic applications and the key photophysical parameters that need to be investigated.

| Potential Application | Relevant Photophysical Property | Research Goal |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Quantum Yield | To develop efficient light-emitting materials by incorporating the polyene structure into larger molecules or polymers. |

| Organic Photovoltaics (OPVs) | Broad Absorption Spectrum, Charge Carrier Mobility | To use the compound or its derivatives as an electron donor or acceptor material in solar cells. |

| Non-Linear Optics | High Hyperpolarizability | To design materials for frequency doubling or optical switching. |

| Molecular Sensors | Changes in Fluorescence upon Analyte Binding | To functionalize the molecule to create chemosensors that signal the presence of specific ions or molecules. |

Catalytic Applications in Organic Transformations

While this compound is primarily viewed as a reactive building block, its structure holds potential for applications in catalysis. The aldehyde groups can be transformed into other functionalities that could act as catalytic sites.

Future research could explore:

Ligand Synthesis: The dialdehyde can be used as a precursor to synthesize more complex ligands for transition metal catalysis. For example, condensation with chiral amines could yield Schiff base ligands capable of coordinating to metal centers and inducing asymmetry in catalytic reactions.

Organocatalyst Development: The polyene backbone could serve as a rigid scaffold for positioning catalytic groups. For instance, derivatization of the aldehyde functions into groups like amines or thioureas could yield novel organocatalysts where the conjugated system influences the catalyst's conformation and electronic properties.

The primary role of this compound in organic transformations is currently as a synthon, particularly in reactions that extend the carbon chain.

| Reaction Type | Role of this compound | Product Type |

| Wittig Reaction | Electrophilic Aldehyde | Extended Polyenes |

| Knoevenagel Condensation | Electrophilic Aldehyde | Carboxylic acid or nitrile-functionalized polyenes |

| Schiff Base Formation | Electrophilic Aldehyde | Imines, useful as ligands or intermediates |

| Aldol Condensation | Electrophile or (after deprotonation) Nucleophile | Complex poly-functionalized molecules |

Advanced Mechanistic Elucidation through in situ Spectroscopy

Understanding the mechanisms of reactions involving this compound is key to optimizing reaction conditions and discovering new transformations. Modern in situ spectroscopic techniques allow for real-time monitoring of reactions, providing invaluable mechanistic insights. researchgate.net

Future research will benefit from the application of these advanced methods:

Reaction Monitoring: Techniques such as in situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of the dialdehyde and the formation of intermediates and products in real-time. This can help in identifying transient species and understanding reaction kinetics.

Understanding Stereoselectivity: For reactions where new stereocenters are formed, in situ methods can help elucidate the factors that control the stereochemical outcome.

The application of these techniques can provide a deeper understanding of the reactivity of the conjugated system and the aldehyde groups.

| In situ Technique | Information Gained | Potential Application Area |

| FTIR/Raman Spectroscopy | Monitoring of functional group changes (C=O, C=C). | Studying condensation and oxidation reactions. |

| NMR Spectroscopy | Structural information on intermediates and products. | Elucidating complex reaction pathways and identifying side products. |

| UV-Vis Spectroscopy | Tracking changes in the conjugated π-system. | Monitoring polymerization reactions or reactions that alter the conjugation length. |

| Mass Spectrometry | Identification of reaction components and intermediates. | Analyzing complex reaction mixtures and identifying unexpected products. |

Exploration of Bio-inspired Synthesis and Biocatalysis

Nature provides efficient and highly selective methods for the synthesis of complex molecules. Bio-inspired and biocatalytic approaches offer sustainable and powerful alternatives to traditional chemical synthesis. nih.gov The synthesis of this compound is an area where these strategies could be highly impactful.

Prospective research directions include:

Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity under mild conditions. nih.gov For example, oxidoreductase enzymes could be used for the selective oxidation of the corresponding octa-2,4,6-trienediol to the dialdehyde. Directed evolution could be employed to tailor enzymes for this specific transformation. youtube.com

Carotenoid Cleavage: Many related polyene aldehydes, known as apocarotenoids, are naturally formed by the enzymatic cleavage of carotenoids. nih.gov A bio-inspired approach could involve designing a synthetic catalyst that mimics the function of carotenoid cleavage dioxygenases to produce this compound from a suitable precursor.

Integration in Supramolecular Chemistry and Nanomaterials

The defined geometry and reactive functional groups of this compound make it an attractive building block for the construction of well-ordered supramolecular assemblies and functional nanomaterials. pnnl.gov

Future research in this domain could focus on:

Dynamic Covalent Chemistry: The aldehyde groups are ideal for forming reversible covalent bonds (e.g., imines, acetals). This allows for the use of this compound in dynamic covalent chemistry to construct macrocycles, cages, or polymers with self-healing properties.

Functional Nanomaterials: The molecule can be used to functionalize the surface of nanoparticles. nih.gov The polyene chain could modulate the electronic properties of the nanoparticle, while the aldehyde groups could be used to attach other molecules, such as targeting ligands for biomedical applications.

Conjugated Polymers: The dialdehyde can serve as a monomer for the synthesis of novel conjugated polymers. These materials could have applications in electronics, sensing, and photonics.

The integration of this molecule into larger systems opens up possibilities for creating materials with tunable properties and advanced functionalities.

Q & A

Q. How can researchers optimize the synthesis yield of (2E,4E,6E)-octa-2,4,6-trienedial while minimizing isomerization during reaction conditions?

Methodological Approach:

- Design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) while monitoring isomer ratios via HPLC or GC-MS .

- Use kinetic studies to identify isomerization thresholds (e.g., Arrhenius plots for thermal stability) and employ low-temperature techniques like cryogenic synthesis .

- Validate purity using -NMR coupling constants to confirm stereochemical integrity of conjugated trienes .

Q. What analytical techniques are most reliable for characterizing the electronic and geometric structure of this compound?

Methodological Approach:

- Combine UV-Vis spectroscopy (to assess conjugation length via ) with computational DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Confirm geometry via X-ray crystallography (if crystalline) or NOESY NMR for spatial proximity of substituents .

- Cross-reference experimental dipole moments with theoretical predictions to resolve ambiguities in resonance structures .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous environments?

Methodological Approach:

- Conduct accelerated degradation studies under controlled pH (2–12) and solvent systems (e.g., water, DMSO, THF) .

- Monitor decomposition products via LC-MS and quantify half-life using first-order kinetics.

- Compare degradation pathways with computational modeling (e.g., transition state analysis in acidic vs. basic conditions) .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in reported reactivity data for this compound across different catalytic systems?

Methodological Approach:

- Perform controlled comparative studies using standardized substrates and catalysts (e.g., Pd/C, Grubbs catalyst) under inert conditions .

- Apply multivariate ANOVA to isolate variables (e.g., solvent, temperature) contributing to divergent outcomes .

- Validate mechanistic hypotheses using isotopic labeling (-tracing) or in-situ IR spectroscopy .

Q. How can researchers model the environmental fate of this compound in multi-phase ecosystems?

Methodological Approach:

- Simulate partitioning coefficients (, ) via shake-flask experiments and correlate with EPI Suite predictions .

- Design microcosm studies to track biodegradation (e.g., OECD 301F protocol) and photolytic degradation (UV irradiation at 254 nm) .

- Quantify bioaccumulation potential using quantitative structure-activity relationship (QSAR) models trained on analogous α,β-unsaturated carbonyls .

Q. What strategies mitigate experimental artifacts when studying the redox behavior of this compound in electrochemical assays?

Methodological Approach:

- Employ three-electrode systems with rigorous background subtraction (e.g., differential pulse voltammetry) .

- Control oxygen and moisture levels using glovebox techniques to prevent side reactions .

- Validate redox potentials with computational HOMO-LUMO gap analysis to distinguish intrinsic reactivity from experimental noise .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound across solvents?

Methodological Approach:

- Replicate solubility measurements using saturation shake-flask methods with gravimetric validation .

- Analyze solvent-solute interactions via Hansen solubility parameters and compare with COSMO-RS simulations .

- Publish raw data (e.g., temperature-dependent solubility curves) with error margins to enable meta-analysis .

Q. What statistical frameworks are appropriate for reconciling conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Approach:

- Apply Bayesian hierarchical models to account for inter-laboratory variability in assay conditions .

- Use principal component analysis (PCA) to identify latent variables (e.g., impurity profiles, solvent effects) influencing bioactivity .

- Publish negative results and full datasets to reduce publication bias .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.